3-tert-butyl-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-tert-butyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method is the condensation reaction between 3-tert-butyl-1H-pyrazole-5-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
3-tert-butyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, van der Waals forces, and hydrophobic interactions. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-tert-butyl-N’-[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-tert-butyl-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets 3-tert-butyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the methoxy group, for instance, can enhance its solubility and potentially its biological activity.
Biological Activity
3-tert-butyl-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its biological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H20N4O
- Molecular Weight : 272.35 g/mol
The presence of the pyrazole ring and the hydrazone functionality is essential for its biological activity, as these structural features are commonly associated with various pharmacological effects.
Antibacterial and Antifungal Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antibacterial and antifungal properties. A study highlighted that similar pyrazole derivatives demonstrated significant inhibition against Candida albicans and Cryptococcus neoformans, suggesting that compounds with structural similarities to this compound may also possess similar activities .
Compound | Target Organisms | Activity |
---|---|---|
This compound | Candida albicans, Cryptococcus neoformans | Antifungal (potential) |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF7 and A549. The growth inhibition values (IC50) reported in studies range from low micromolar concentrations, indicating a potent effect against these cell lines.
The mechanism by which pyrazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation and survival. For example, certain compounds have been reported to inhibit Aurora-A kinase, a critical regulator of cell division, with IC50 values as low as 0.067 µM . This suggests that this compound may similarly influence cell cycle regulation.
In Silico Studies
In silico studies have complemented experimental findings by predicting the binding affinity of the compound to various biological targets. Molecular docking studies have shown that the compound can effectively bind to target proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Properties
Molecular Formula |
C16H20N4O2 |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
5-tert-butyl-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)14-9-12(18-19-14)15(21)20-17-10-11-7-5-6-8-13(11)22-4/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
MWYHCZJNIKVLSK-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
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